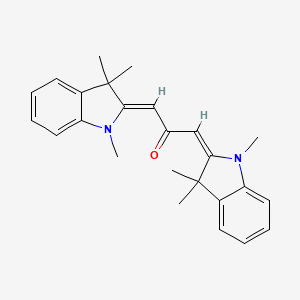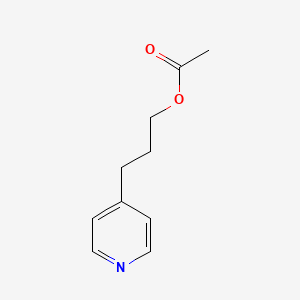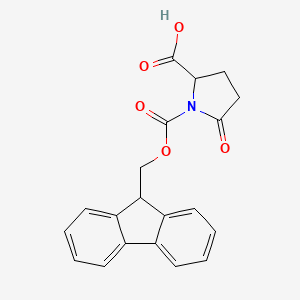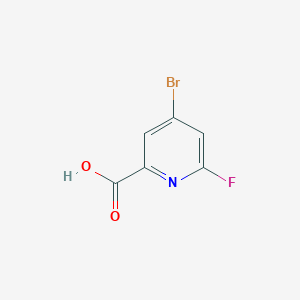
Guanosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its ability to inhibit cGMP-dependent protein kinases, making it a valuable tool in biochemical research. It is often used to study the role of cGMP in various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt involves the modification of the guanosine moleculeThis is followed by the formation of the cyclic structure and the addition of the triethylammonium salt to enhance solubility and stability .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production. This includes the use of automated synthesizers and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions and water or aqueous buffers for hydrolysis reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophosphate derivatives, while hydrolysis reactions will result in the cleavage of the cyclic structure .
Wissenschaftliche Forschungsanwendungen
Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is widely used in scientific research due to its ability to inhibit cGMP-dependent protein kinases. This makes it a valuable tool for studying the role of cGMP in various cellular processes, including signal transduction, cell proliferation, and apoptosis . It is also used in the development of new therapeutic agents targeting cGMP-dependent pathways .
Wirkmechanismus
The compound exerts its effects by inhibiting cGMP-dependent protein kinases. It binds to the active site of these kinases, preventing the phosphorylation of target proteins. This inhibition disrupts the cGMP signaling pathway, leading to various cellular effects . The molecular targets of this compound include protein kinase G (PKG) isoforms Iα and Iβ .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Guanosine 3’,5’-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, RP-isomer, triethylammonium salt
- Guanosine 3’,5’-cyclic monophosphorothioate, β-phenyl-1,N²-etheno-8-bromo-, RP-isomer, sodium salt
- Guanosine 3’,5’-cyclic monophosphate, N²,2’-O-dibutyryl-, sodium salt
Uniqueness: Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is unique due to its specific inhibition of cGMP-dependent protein kinases. Its structure allows it to bind effectively to the active site of these kinases, making it a potent inhibitor. Additionally, the presence of the triethylammonium salt enhances its solubility and stability, making it more suitable for various experimental conditions .
Eigenschaften
IUPAC Name |
2-amino-9-(2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one;N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6PS.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17);4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVIQYPGQBMDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12280724.png)
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12280734.png)


![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)




![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)


